4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O4S/c13-11-4-3-10(9-12(11)17(18)19)22(20,21)16(7-1-5-14)8-2-6-15/h3-4,9H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWMRWWYEAOMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N(CCC#N)CCC#N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380503 | |
| Record name | 4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40859-91-4 | |
| Record name | 4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-bis(2-cyanoethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Hydrolysis: The cyano groups can be hydrolyzed to carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with iron and hydrochloric acid.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Various substituted sulfonamides.
Reduction: 4-chloro-N,N-bis(2-cyanoethyl)-3-aminobenzenesulfonamide.
Hydrolysis: 4-chloro-N,N-bis(2-carboxyethyl)-3-nitrobenzenesulfonamide.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis: This compound serves as an intermediate for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Reactivity: It can undergo various chemical reactions such as nucleophilic substitution, reduction, and hydrolysis, allowing for the formation of diverse derivatives.
Biology
- Enzyme Inhibition Studies: Research has shown that 4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide may inhibit specific enzymes by binding to their active sites. This property is critical for developing enzyme inhibitors that could serve as therapeutic agents .
Medicine
- Antimicrobial Properties: Investigations into its antimicrobial activity indicate potential applications in treating bacterial infections. The compound's structure suggests it may interact with bacterial enzymes, inhibiting their function .
- Antiviral Activity: Studies have explored its efficacy against viruses such as HIV. Modifications to its structure have been linked to enhanced antiviral potency, making it a candidate for further drug development .
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of various sulfonamides, including this compound on specific bacterial enzymes. The results indicated that this compound exhibited significant inhibition, suggesting its potential use in antibiotic formulations.
Case Study 2: Antiviral Research
Research published in a peer-reviewed journal investigated the compound's modifications to enhance its antiviral activity against HIV. The findings revealed that certain structural changes could improve binding affinity to viral targets, indicating a pathway for developing more effective antiviral drugs .
Mechanism of Action
The mechanism of action of 4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzenesulfonamide Derivatives
The following table summarizes key structural and functional differences between 4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide and related compounds:
Physicochemical Properties
- Solubility: The 2-cyanoethyl groups in the target compound enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the less polar bis(phenylsulfanyl) analogue () .
- Thermal Stability: The bis(trifluoromethanesulfonyl) derivative () exhibits superior thermal stability due to the robust triflyl groups, whereas the nitro and cyanoethyl groups in the target compound may limit stability under high-temperature conditions .
Research Findings and Limitations
- Crystallographic Data : The bis(triflyl) compound () has documented crystal structures with C–H···O interactions, whereas crystallographic data for the target compound is absent in the provided evidence .
- Synthetic Challenges : underscores the unpredictability of sulfonamide reactions, implying that the target compound’s synthesis may require rigorous optimization to avoid byproducts .
- Knowledge Gaps: Limited data exist on the biological activity or industrial applications of this compound. Further studies on its reactivity (e.g., nitro-group reduction) are warranted .
Notes
- The evidence lacks direct comparisons of spectroscopic data (e.g., NMR, IR) between the target compound and its analogs.
- Industrial relevance is inferred from structurally related compounds but requires experimental validation.
Biological Activity
4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry, particularly as an enzyme inhibitor. Its unique structure combines a nitro group and cyanoethyl substituents, which contribute to its biological activity. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C12H12ClN3O2S. It can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with N,N-bis(2-cyanoethyl)amine in an organic solvent like dichloromethane, utilizing a base such as triethylamine to neutralize hydrochloric acid formed during the reaction.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to inhibition of specific enzymes by binding to their active sites. This mechanism is crucial for its antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. This compound has been explored for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancers. The presence of cyano groups may enhance the compound's ability to bind to this enzyme, thereby exhibiting anticancer effects.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR). For instance:
- Study on Derivatives : A series of derivatives were synthesized and tested for their potency against various cancer cell lines. Compounds with electron-withdrawing groups showed enhanced activity due to better interaction with the target enzymes .
- Enzyme Inhibition Assays : In vitro assays demonstrated that this compound inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .
Comparative Analysis
A comparison of this compound with other similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-chloro-N,N-dimethyl-3-sulfamoylbenzamide | Similar structure without cyano groups | Moderate antimicrobial | Less potent than cyano-substituted variants |
| 4-chloro-N-(cyanomethyl)benzenesulfonamide | Contains one cyanomethyl group | Antimicrobial and anticancer activity | Shows promise but less active than bis(cyanoethyl) variant |
| 4-chloro-N-(2-cyanoethyl)-3-nitrobenzenesulfonamide | Contains one cyanoethyl group | Moderate enzyme inhibition | Less effective than the bis(cyanoethyl) compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide, and how are intermediates characterized?
- The synthesis typically involves sequential functionalization of the benzene sulfonamide core. For example, nitration and chlorination steps are critical for introducing nitro and chloro groups, followed by nucleophilic substitution with 2-cyanoethyl groups. Intermediate characterization relies on 1H/13C NMR, UV-Vis spectroscopy, and mass spectrometry to confirm structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?
- 1H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and cyanoethyl groups (δ 2.5–3.5 ppm). 13C NMR confirms sulfonamide (C-SO2) and nitrile (C≡N) carbons. UV-Vis detects nitro group absorption (~300–400 nm), while mass spectrometry validates molecular weight and fragmentation patterns .
Q. How do electron-withdrawing groups (e.g., nitro, chloro) influence the compound’s reactivity in further derivatization?
- The nitro and chloro groups activate the benzene ring toward nucleophilic aromatic substitution by increasing electrophilicity at the ortho/para positions. This facilitates reactions with amines or thiols, but steric hindrance from the bis(2-cyanoethyl) groups may require optimized reaction conditions .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations improve synthesis design and reaction optimization?
- Reaction path search algorithms (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational screening to identify optimal solvents, catalysts, and temperatures, accelerating reaction development .
Q. What strategies resolve contradictions in spectroscopic data, particularly for solvation-sensitive NMR signals?
- Solvation effects (e.g., DMSO vs. CDCl3) can shift proton signals. Variable-temperature NMR and COSY/NOESY experiments clarify coupling patterns. Cross-validation with X-ray crystallography (where feasible) provides definitive structural confirmation .
Q. How does the sulfonamide moiety contribute to biological activity, and what modifications enhance target specificity?
- The sulfonamide group acts as a hydrogen-bond acceptor, enhancing binding to enzymes (e.g., carbonic anhydrase). Modifications like fluorination or heterocyclic appendages improve pharmacokinetics. Molecular docking studies guide rational design by simulating receptor interactions .
Q. What challenges arise in scaling up synthesis from milligram to gram-scale, and how are they mitigated?
- Key issues include low yields in nitro-group reduction (due to competing side reactions) and purification complexities . Strategies include flow chemistry for controlled reaction kinetics and high-performance liquid chromatography (HPLC) for isolating pure fractions .
Q. How can researchers reconcile conflicting data on the compound’s stability under varying pH conditions?
- Accelerated stability studies (e.g., 40°C/75% RH) combined with HPLC-MS monitoring identify degradation products. Acidic conditions may hydrolyze the sulfonamide bond, necessitating pH-controlled storage .
Methodological Considerations
- Contradiction Analysis : Cross-reference spectral data with computational models (e.g., IR frequency simulations) to resolve ambiguities .
- Experimental Design : Prioritize Design of Experiments (DoE) to systematically vary reaction parameters (temperature, stoichiometry) and identify optimal conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
